molecular formula C21H23N7O4 B12748720 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate CAS No. 51246-39-0

7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate

Cat. No.: B12748720
CAS No.: 51246-39-0
M. Wt: 437.5 g/mol
InChI Key: MVHZUJQKGBEBCO-UHFFFAOYSA-N
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Description

7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is a complex organic compound that combines the structural elements of pyridine, theophylline, and nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridyl-methylamino-ethyl intermediate, which is then reacted with theophylline and nicotinic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors, leading to changes in neuronal signaling and neurotransmitter release. Additionally, it may influence other cellular pathways, such as those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is unique due to its combined structural elements, which may confer distinct pharmacological properties not seen in its individual components. This combination allows for potential synergistic effects, making it a compound of interest for further research and development .

Properties

CAS No.

51246-39-0

Molecular Formula

C21H23N7O4

Molecular Weight

437.5 g/mol

IUPAC Name

1,3-dimethyl-7-[2-[methyl(pyridin-2-yl)amino]ethyl]purine-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C15H18N6O2.C6H5NO2/c1-18(11-6-4-5-7-16-11)8-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2;8-6(9)5-2-1-3-7-4-5/h4-7,10H,8-9H2,1-3H3;1-4H,(H,8,9)

InChI Key

MVHZUJQKGBEBCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=N3.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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